Structural Determinants for Hypolipidemic Activity in 1,2-Benzisothiazole 1,1-Dioxides
This compound is structurally categorized within a class of 1,2-benzisothiazole 1,1-dioxide derivatives that have been investigated for hypolipidemic activity . The specific substitution pattern—an amino linker at the 3-position of the benzisothiazole ring connecting to a 4-substituted benzoic acid—is a key differentiator from other benzisothiazole analogs. While direct comparative in vivo or in vitro data for this specific CAS number is not detailed in the provided primary literature, the broader class of benzisothiazole-1,1-dioxides has demonstrated measurable hypolipidemic effects in rodent models, a property not shared by all benzisothiazole or benzothiazole derivatives [1]. This class-level inference underscores the importance of the 1,1-dioxide (sultam) core.
| Evidence Dimension | Hypolipidemic Activity Potential |
|---|---|
| Target Compound Data | Structurally defined as a 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid derivative |
| Comparator Or Baseline | General benzothiazoles or phthalimides without the 1,1-dioxide functionality |
| Quantified Difference | Not quantified for this specific CAS; class-level data indicates 1,2-benzisothiazole 1,1-dioxides possess hypolipidemic activity in vivo, whereas other heterocyclic cores may not [1] |
| Conditions | In vivo rodent models of hyperlipidemia (class-level observation) |
Why This Matters
This structural class association supports its use as a reference standard or lead-like molecule in lipid metabolism research, differentiating it from non-dioxide containing heterocycles that lack this reported activity profile.
- [1] Chapman, J. M., et al. "Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners." Journal of Medicinal Chemistry 26.2 (1983): 243-246. View Source
